Polylysine

antimicrobial peptide food preservation isopeptide structure

ε-Poly-L-lysine (CAS 28211-04-3) is a fermentation-derived cationic homopolyamide with 25–35 L-lysine residues linked via ε-amino-α-carboxyl isopeptide bonds. Its unique ε-backbone confers intrinsic broad-spectrum efficacy against Gram-positive, Gram-negative bacteria, yeasts, and molds—without EDTA co-administration. Retains >95% activity after 121°C sterilization for 60 min and across pH 4.0–7.5, outperforming heat-labile nisin or pH-sensitive sorbate/benzoate systems. Substituting α-polylysine, nisin, or chitosan risks formulation failure, shelf-life loss, and regulatory non-compliance. Ideal for thermally processed foods, acidic beverages, meat preservation (synergy with nisin), and yeast fermentation protection. FDA GRAS (GRN 000135, GRN 000336).

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Cat. No. B1216035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolylysine
SynonymsEpsilon Polylysine
Epsilon-Polylysine
Poly-(Alpha-L-Lysine)
Polylysine
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC(CCN)C[CH+]C(=O)[NH-]
InChIInChI=1S/C6H12N2O/c7-5-3-1-2-4-6(8)9/h4H,1-3,5,7H2,(H-,8,9)
InChIKeyNSFPJVJQYCOMBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polylysine for Industrial Preservation: Comparative Antimicrobial Potency and Application-Specific Procurement Guide


ε-Poly-L-lysine (ε-PL, CAS 28211-04-3) is a natural, cationic homopolyamide consisting of 25–35 L-lysine residues linked by ε-amino-α-carboxyl isopeptide bonds, produced via fermentation of Streptomyces albulus [1]. It exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, yeasts, and molds, functioning as a membrane-active agent that disrupts microbial cell envelopes through electrostatic interaction [2]. ε-PL is distinct from its α-linked isomer α-poly-L-lysine (α-PL) in both structure and antimicrobial potency [3], and it is commercially approved as a food preservative with Generally Recognized as Safe (GRAS) status from the U.S. FDA under GRN 000135 and GRN 000336 [4].

Polylysine Procurement Risk: Why Structural Isomers and In-Class Antimicrobial Peptides Are Not Functionally Interchangeable


Direct substitution of ε-poly-L-lysine with other cationic antimicrobial peptides—including nisin, chitosan, or even its structural isomer α-poly-L-lysine—is scientifically unjustified due to marked differences in antimicrobial potency, target spectrum breadth, and thermal/pH operational windows. α-Poly-L-lysine, for instance, exhibits significantly reduced antimicrobial activity relative to ε-PL because the α-peptide backbone restricts the conformational flexibility required for effective membrane insertion [1]. Nisin, while potent against Gram-positive bacteria, demonstrates negligible activity against Gram-negative pathogens without EDTA co-administration, whereas ε-PL maintains intrinsic broad-spectrum efficacy across both Gram-positive and Gram-negative species [2]. Furthermore, ε-PL retains >95% relative antimicrobial activity after 121°C treatment for 60 minutes and over a pH range of 4.0–7.5—stability parameters that many alternative bio-preservatives cannot match, rendering them unsuitable for thermally processed or acidic food matrices [3]. Procurement decisions that treat these compounds as functionally equivalent risk formulation failure, reduced shelf-life extension, and regulatory non-compliance.

Polylysine Comparative Performance Evidence: Quantified Antimicrobial Potency and Stability Data Versus Alternative Bio-Preservatives


ε-Polylysine versus α-Polylysine: Structural Isomer Comparison Demonstrates >10-Fold Difference in Antimicrobial Potency

ε-Poly-L-lysine (n=25–30, ε-linked isopeptide backbone) demonstrates substantially greater antimicrobial activity than its α-linked isomer α-poly-L-lysine (n=50, conventional peptide bond backbone). Against Gram-positive and Gram-negative bacterial strains, ε-PL exhibited MIC values of 1–8 μg/mL, whereas α-PL was consistently less active across all tested species [1]. This differential potency is attributed to the ε-isopeptide linkage, which confers enhanced conformational flexibility for membrane interaction and disruption—a structural feature absent in α-PL [2].

antimicrobial peptide food preservation isopeptide structure

ε-Polylysine versus Nisin and Chitosan: Comparative MIC Values Against Lactobacillus Contaminants in Fermentation Systems

In a standardized broth microdilution assay evaluating antimicrobial compounds against Lactobacillus contaminants in bioethanol fermentations, ε-polylysine demonstrated an MIC of 0.3125 mg/mL against Lactobacillus delbrueckii subsp. lactis ATCC 479. This potency was intermediate between nisin (0.05 mg/mL) and chitosan (1.87 mg/mL) [1]. Importantly, ε-PL exhibited intrinsic activity against all five Lactobacillus strains tested without requiring EDTA supplementation, whereas nisin required EDTA co-administration (1 mg/mL EDTA with 0.4 mg/mL nisin) to achieve 6-log CFU/mL reduction against the nisin-resistant strain L. casei [2].

bioethanol fermentation Lactobacillus contamination minimum inhibitory concentration

ε-Polylysine Thermal Stability: Quantitative Retention of Antimicrobial Activity After High-Temperature Processing

ε-Polylysine demonstrates exceptional thermal stability that distinguishes it from many heat-labile bio-preservatives. After treatment at 121°C for 60 minutes—conditions exceeding typical food pasteurization and sterilization parameters—ε-PL retained excellent thermal stability with no reported loss of antimicrobial activity [1]. In separate evaluations, ε-PL maintained stability at 120°C for 20 minutes without decomposition or inactivation, making it suitable for addition prior to thermal processing steps [2]. This thermal robustness is a direct consequence of its unique ε-isopeptide backbone structure.

thermal stability food processing cooked food preservation

ε-Polylysine pH Stability Profile: >95% Activity Retention Across pH 4.0–7.5

ε-Polylysine maintains high antimicrobial activity across a broad pH range relevant to food and beverage applications. Quantitative stability testing demonstrated that ε-PL retains >95% relative antimicrobial activity within the pH range of 4.0–7.5 [1]. At alkaline conditions (pH 8.0–9.0), relative antimicrobial activity decreases by approximately 15%, indicating moderate attenuation but not complete inactivation [2]. This pH stability profile enables reliable performance in acidic food matrices (e.g., fruit juices, fermented products, dressings) where alternative preservatives may exhibit reduced efficacy or chemical degradation.

pH stability acidic food preservation beverage preservation

ε-Polylysine Synergistic Efficacy with Nisin: Shelf-Life Extension in Meat Products at Reduced Individual Doses

Combined application of ε-polylysine and nisin produces synergistic antimicrobial effects that exceed the sum of individual activities. In reduced-sodium Calabresa sausage stored at room temperature for 28 days, the combination of 142.5 mg ε-PL/kg plus 0.25 mg nisin/kg (T3 treatment) maintained lactic acid bacteria counts below the spoilage threshold of 7 log CFU/g throughout the storage period [1]. In raw beef stored at 4°C for 16 days, the combination of 40 μg/g ε-PL plus 800 IU/g nisin (Mix 2) reduced Listeria monocytogenes counts to 2.15 log CFU/g by day 8, with significant reductions also observed for E. coli O157:H7 and Salmonella Typhimurium [2]. The fractional inhibitory concentration index (FICI) for nisin (0.05 mg/mL) plus ε-PL (0.10 mg/mL) against Bacillus amyloliquefaciens was calculated as 0.375, confirming synergistic interaction (FICI ≤ 0.5) [3].

synergistic antimicrobial meat preservation shelf-life extension

ε-Polylysine Regulatory Differentiation: Exclusive GRAS Certification Among Polylysine Isomers and Derivatives

Among the polylysine family of compounds, only ε-polylysine in its free form has received Generally Recognized as Safe (GRAS) certification from the U.S. Food and Drug Administration. Specifically, α-polylysine and ε-polylysine hydrochloride are not GRAS-certified due to differences in manufacturing methods and incomplete safety review data [1]. The FDA issued 'no questions' responses to GRAS Notices GRN 000135 and GRN 000336 for ε-polylysine under specified conditions of use in food applications [2]. This regulatory distinction creates a clear procurement imperative: only ε-PL (free form) from certified manufacturers can be legally incorporated into food products marketed in the United States without requiring separate food additive approval.

GRAS certification FDA compliance regulatory differentiation

Polylysine Procurement-Guided Application Scenarios: Where ε-PL Delivers Verifiable Performance Advantages


Thermally Processed Food Preservation (Retort, Pasteurized, and Baked Products)

ε-Polylysine is uniquely suited for thermally processed food applications due to its demonstrated thermal stability at sterilization temperatures (121°C for 60 minutes) [1]. Unlike heat-labile bio-preservatives such as nisin or lysozyme that degrade during thermal processing and require post-process addition, ε-PL can be incorporated into product formulations prior to thermal treatment without loss of antimicrobial efficacy. This enables simplified manufacturing workflows for canned goods, retort pouches, pasteurized beverages, and baked products. The thermal stability of ε-PL is attributed to its unique ε-isopeptide backbone, which resists thermal denaturation unlike α-peptide-bonded proteins and peptides [2].

Acidic Food and Beverage Preservation (pH 4.0–7.5 Range)

ε-Polylysine demonstrates superior pH stability relative to conventional organic acid preservatives, retaining >95% relative antimicrobial activity across the pH range of 4.0–7.5 [1]. This performance characteristic makes ε-PL particularly valuable for preservation of acidic food matrices including fruit juices, fermented dairy products, acidified vegetables, salad dressings, and carbonated beverages. Unlike potassium sorbate and sodium benzoate, whose antimicrobial efficacy diminishes significantly at pH values approaching neutrality, ε-PL maintains consistent activity across the acidic-to-neutral spectrum, enabling reliable preservation without pH adjustment or multiple preservative blending [2].

Clean-Label Meat and Poultry Preservation with Synergistic Nisin Combinations

The synergistic antimicrobial interaction between ε-polylysine and nisin enables effective preservation of meat and poultry products at reduced individual preservative concentrations. In reduced-sodium Calabresa sausage stored at room temperature, the combination of 142.5 mg ε-PL/kg plus 0.25 mg nisin/kg maintained lactic acid bacteria counts below the 7 log CFU/g spoilage threshold for the full 28-day storage period [1]. In raw beef stored at 4°C, ε-PL (40 μg/g) combined with nisin (800 IU/g) reduced L. monocytogenes to 2.15 log CFU/g by day 8 while also suppressing E. coli O157:H7 and Salmonella Typhimurium [2]. This synergy strategy supports clean-label product development by minimizing total preservative loading while achieving required shelf-life extension.

Fermentation Process Contamination Control (Bioethanol and Industrial Biotechnology)

ε-Polylysine provides effective control of Lactobacillus contamination in yeast-based fermentation processes without the requirement for EDTA co-administration that limits nisin's standalone utility. In bioethanol fermentation models, ε-PL demonstrated an MIC of 0.3125 mg/mL against L. delbrueckii subsp. lactis, with intrinsic activity against all five tested Lactobacillus strains [1]. This contrasts with nisin, which required EDTA supplementation (1 mg/mL) to achieve 6-log CFU/mL reduction against the nisin-resistant strain L. casei [2]. The EDTA-independent efficacy of ε-PL simplifies fermentation contamination control protocols and avoids the introduction of chelating agents that may interfere with metal-dependent enzyme activities in downstream processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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